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molecular formula C15H21BrO2 B8019180 2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol

2-(2-Bromoethyl)-2,5,7,8-tetramethylchroman-6-ol

Cat. No. B8019180
M. Wt: 313.23 g/mol
InChI Key: ODWFNKAXBDDVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05484810

Procedure details

To 11.0 g (0.042 mol) of triphenylphosphine in 200 ml of dichloromethane is added dropwise a solution of 6.71 g (0.042 mol) of bromine in 50 ml of dichloromethane. The solution is stirred for 30 min at room temperature, then 10.0 g (0.04 mol) of 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-ethanol (CAS 79907-48-5) is added. The resulting solution is refluxed for 4 hours, allowed to cool overnight, washed with a solution of 15 g of sodium carbonate in 200 ml of water, dried over anhydrous sodium sulfate, filtered and evaporated. The resulting oil is crystallized from methanol to give 9.22 g of 3,4-dihydro-2-(2-bromoethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20]Br.[OH:22][C:23]1[C:24]([CH3:39])=[C:25]([CH3:38])[C:26]2[O:31][C:30]([CH3:35])([CH2:32][CH2:33]O)[CH2:29][CH2:28][C:27]=2[C:36]=1[CH3:37]>ClCCl>[Br:20][CH2:33][CH2:32][C:30]1([CH3:35])[CH2:29][CH2:28][C:27]2[C:36]([CH3:37])=[C:23]([OH:22])[C:24]([CH3:39])=[C:25]([CH3:38])[C:26]=2[O:31]1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
6.71 g
Type
reactant
Smiles
BrBr
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C(=C(C2=C(CCC(O2)(CCO)C)C1C)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with a solution of 15 g of sodium carbonate in 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting oil is crystallized from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCCC1(OC2=C(CC1)C(=C(C(=C2C)C)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.22 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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